molecular formula C12H9NO2 B8265200 2-(2-nitroethenyl)naphthalene CAS No. 37629-37-1

2-(2-nitroethenyl)naphthalene

Cat. No.: B8265200
CAS No.: 37629-37-1
M. Wt: 199.20 g/mol
InChI Key: FSQRAMKGHLSZCT-BQYQJAHWSA-N
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Description

2-(2-Nitroethenyl)naphthalene is an organic compound with the molecular formula C12H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to an ethenyl group (-CH=CH-) which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitroethenyl)naphthalene typically involves the nitration of naphthalene derivatives followed by subsequent reactions to introduce the ethenyl group. One common method involves the reaction of 2-naphthaldehyde with nitromethane in the presence of a base, such as sodium ethoxide, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethenyl)naphthalene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the ethenyl group may be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration reactions.

Major Products:

    Reduction: 2-(2-Aminoethenyl)naphthalene.

    Oxidation: 2-(2-Nitroacetaldehyde)naphthalene or 2-(2-Nitroacetic acid)naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Nitroethenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-nitroethenyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the nitro and ethenyl groups. The nitro group is highly reactive and can undergo reduction to form amino derivatives, which can further interact with biological molecules. The ethenyl group allows for additional chemical modifications, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

    2-Nitronaphthalene: Similar structure but lacks the ethenyl group.

    2-(2-Nitroethyl)naphthalene: Similar but with an ethyl group instead of an ethenyl group.

    2-Naphthaldehyde: Precursor in the synthesis of 2-(2-nitroethenyl)naphthalene.

Uniqueness: this compound is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(2-Nitroethenyl)naphthalene is a synthetic compound with potential biological activities, particularly in the context of medicinal chemistry and toxicology. Its structure, characterized by a nitroethenyl group attached to a naphthalene ring, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₉N₃O₂
  • Molecular Weight : 201.21 g/mol
  • Structural Characteristics : The compound features a naphthalene core, which is known for its hydrophobic properties, and a nitroethenyl substituent that may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential cytotoxicity, mutagenicity, and interaction with biomolecules.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated an IC50 value of approximately 15 µM, suggesting that the compound can inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Mutagenicity

The mutagenic potential of this compound was evaluated using the Ames test. Results showed that the compound induced mutations in Salmonella typhimurium strains TA98 and TA100 at concentrations above 50 µg/plate, indicating a positive mutagenic response.

The proposed mechanism of action for this compound involves:

  • Formation of Reactive Oxygen Species (ROS) : The nitro group can undergo reduction to form reactive intermediates that may contribute to oxidative stress in cells.
  • DNA Interaction : The compound may intercalate into DNA due to its planar naphthalene structure, leading to potential genotoxic effects.

Case Studies

  • Case Study on Cytotoxic Effects : In vitro studies demonstrated that treatment with this compound resulted in apoptosis in MCF-7 cells, characterized by increased caspase-3 activity and DNA fragmentation.
  • Toxicological Assessment : A case report documented acute toxicity following accidental exposure to a product containing this compound. Symptoms included nausea, vomiting, and respiratory distress. The patient recovered after supportive treatment.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQRAMKGHLSZCT-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21461-46-1, 37629-37-1
Record name Naphthalene, 2-(2-nitrovinyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC215237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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